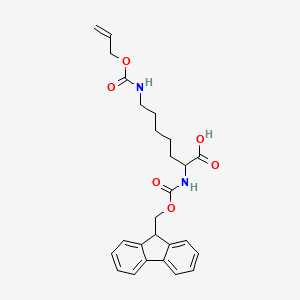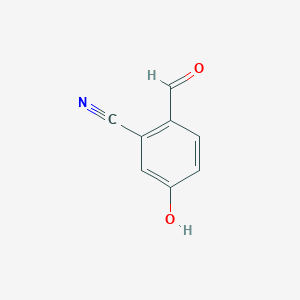
2-Formyl-5-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-Hydroxybenzonitril ist eine organische Verbindung mit der Summenformel C8H5NO2. Es zeichnet sich durch das Vorhandensein einer Formylgruppe (-CHO) und einer Hydroxygruppe (-OH) aus, die an einen Benzonitrilring gebunden sind.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen:
-
Aus 3-Brom-4-Hydroxybenzaldehyd:
-
Aus 2-Hydroxybenzonitril:
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 2-Formyl-5-Hydroxybenzonitril sind in der öffentlichen Domäne nicht gut dokumentiert. Die oben genannten Synthesewege können mit entsprechenden Anpassungen der Reaktionsbedingungen und Reinigungsverfahren für industrielle Anwendungen skaliert werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
From 3-bromo-4-hydroxybenzaldehyde:
-
From 2-hydroxybenzonitrile:
Industrial Production Methods: Industrial production methods for 2-Formyl-5-hydroxybenzonitrile are not well-documented in the public domain. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.
Analyse Chemischer Reaktionen
Arten von Reaktionen:
Oxidation: Die Hydroxygruppe kann zu einem Chinonderivat oxidiert werden.
Reduktion: Die Formylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxygruppe kann unter verschiedenen elektrophilen Bedingungen Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Oxidation: Es können Reagenzien wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) verwendet werden.
Reduktion: Häufig werden Reagenzien wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) verwendet.
Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride können unter basischen Bedingungen verwendet werden.
Hauptprodukte:
Oxidation: Chinonderivate.
Reduktion: Alkohol-Derivate.
Substitution: Alkylierte oder acylierte Derivate.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-Hydroxybenzonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese verschiedener organischer Verbindungen verwendet.
Biologie: Es kann bei der Untersuchung von enzymkatalysierten Reaktionen verwendet werden, die Formyl- und Hydroxygruppen beinhalten.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien verwendet .
Wirkmechanismus
Der Wirkmechanismus von 2-Formyl-5-Hydroxybenzonitril beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Formylgruppe kann als Elektrophil wirken und an nukleophilen Additionsreaktionen teilnehmen. Die Hydroxygruppe kann Wasserstoffbrückenbindungen bilden, was die Reaktivität der Verbindung und die Wechselwirkungen mit anderen Molekülen beeinflusst .
Wirkmechanismus
The mechanism of action of 2-Formyl-5-hydroxybenzonitrile involves its interaction with various molecular targets and pathways. The formyl group can act as an electrophile, participating in nucleophilic addition reactions. The hydroxy group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
- 5-Formyl-2-Hydroxybenzonitril
- 2-Formyl-5-Methoxyphenylboronsäure
- 5-Formyl-2-Furoesäure
- 5-Formyl-1H-Pyrrol-2-carbonsäure
Vergleich:
- 5-Formyl-2-Hydroxybenzonitril: Ähnliche Struktur, aber unterschiedliche Position der Formylgruppe.
- 2-Formyl-5-Methoxyphenylboronsäure: Enthält eine Methoxygruppe anstelle einer Hydroxygruppe, was seine Reaktivität beeinflusst.
- 5-Formyl-2-Furoesäure: Enthält einen Furanring, was zu unterschiedlichen chemischen Eigenschaften führt.
- 5-Formyl-1H-Pyrrol-2-carbonsäure: Enthält einen Pyrrolring, der seine Reaktivität und Anwendungen beeinflusst .
2-Formyl-5-Hydroxybenzonitril zeichnet sich durch seine einzigartige Kombination von Formyl- und Hydroxygruppen an einem Benzonitrilring aus, was es zu einer vielseitigen Verbindung für verschiedene Anwendungen in der wissenschaftlichen Forschung und Industrie macht.
Eigenschaften
Molekularformel |
C8H5NO2 |
|---|---|
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-formyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C8H5NO2/c9-4-7-3-8(11)2-1-6(7)5-10/h1-3,5,11H |
InChI-Schlüssel |
YWJDHFWICIRLON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1O)C#N)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)
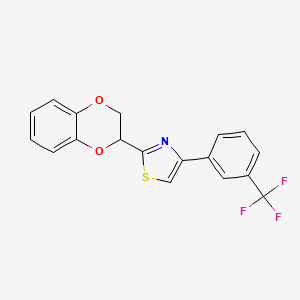
![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)
![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)
![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)
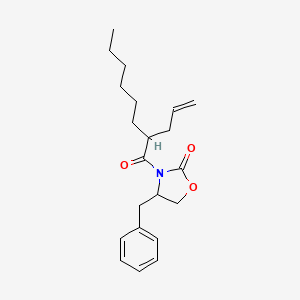


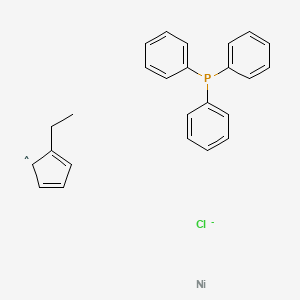
![9H-fluoren-9-ylmethyl N-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]carbamate](/img/structure/B12287095.png)
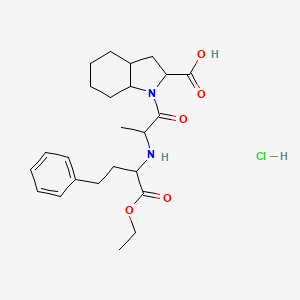

![Methyl 4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-6-carboxylate](/img/structure/B12287119.png)
